molecular formula C21H20ClN3O5S B2811822 1-((4-chlorophenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide CAS No. 923418-92-2

1-((4-chlorophenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide

Cat. No. B2811822
CAS RN: 923418-92-2
M. Wt: 461.92
InChI Key: KEJSMDFZYQIXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-chlorophenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H20ClN3O5S and its molecular weight is 461.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Compounds with sulfonyl, piperidine, and carboxamide groups, similar to the compound , have been studied for their interactions with biological receptors. For instance, the molecular interaction of certain antagonists with the CB1 cannabinoid receptor has been explored, employing conformational analyses and pharmacophore models to understand the binding interactions (Shim et al., 2002). Such studies can provide valuable insights into the design of receptor-specific drugs.

Antimicrobial Activity

Sulfonyl and piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against various pathogens. A study by Vinaya et al. (2009) demonstrated that certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives exhibited significant potent antimicrobial activities (Vinaya et al., 2009). This suggests potential applications of the compound in developing new antimicrobial agents.

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic derivatives, such as 1,3,4-oxadiazole derivatives, has been explored for potential drug candidates in treating diseases like Alzheimer's (Rehman et al., 2018). Compounds with similar structural features to the compound may also hold promise in the development of therapeutics for neurodegenerative diseases.

Optically Active Polyamides

Research on optically active polyamides containing 1,3-dioxoisoindolin-2-yl groups, like those in the compound , has been conducted to explore their potential in material science (Faghihi et al., 2010). These studies focus on synthesizing new polymers with unique properties for various applications, including optoelectronics and biocompatible materials.

Enzyme Inhibition Activity

Compounds featuring piperidine and sulfonyl groups have been evaluated for their enzyme inhibition activities, which can be crucial in drug development for diseases involving enzymatic dysregulation (Khalid et al., 2013). This suggests that the compound might have potential applications in designing enzyme inhibitors for therapeutic uses.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S/c1-24-20(27)16-3-2-4-17(18(16)21(24)28)23-19(26)13-9-11-25(12-10-13)31(29,30)15-7-5-14(22)6-8-15/h2-8,13H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJSMDFZYQIXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.